Samarium trihydride

Descripción general

Descripción

El samario es un elemento químico con el número atómico 62 y forma parte de la serie de los lantánidos. Se clasifica como un metal de tierras raras y tiene un aspecto plateado-blanco. El samario fue descubierto en 1879 por el químico francés Paul Émile Lecoq de Boisbaudran, quien lo aisló del mineral samarskita . Este elemento es relativamente estable en el aire, aunque se oxida lentamente con el tiempo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El samario se puede preparar mediante diversos métodos, incluida la reducción del óxido de samario con lantano o cerio. Otro método común implica la electrólisis de una mezcla fundida de cloruro de samario y cloruro de sodio .

Métodos de Producción Industrial

En entornos industriales, el samario se produce a menudo mediante la reducción del óxido de samario con lantano o cerio metálico a altas temperaturas. También se emplea el método de electrólisis, donde se electroliza una mezcla fundida de cloruro de samario y cloruro de sodio para producir samario puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

El samario experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El samario reacciona con el oxígeno para formar óxido de samario(III) (Sm₂O₃).

Reducción: El yoduro de samario(II) (SmI₂) es un potente agente reductor utilizado en la síntesis orgánica.

Reactivos y Condiciones Comunes

Oxidación: Reacciona con el oxígeno a temperatura ambiente.

Reducción: El yoduro de samario(II) se utiliza en tetrahidrofurano (THF) como disolvente.

Sustitución: Reacciona con halógenos como el cloro y el bromo a temperaturas elevadas.

Principales Productos

Oxidación: Óxido de samario(III) (Sm₂O₃)

Reducción: Diversos compuestos orgánicos reducidos por el yoduro de samario(II)

Sustitución: Haluros de samario (por ejemplo, SmCl₃, SmBr₃)

Aplicaciones Científicas De Investigación

El samario tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El samario, particularmente en su forma radiactiva (lexidronam de samario-153), se dirige a los sitios de nueva formación ósea. Se concentra en las regiones del hueso invadidas por tumores metastásicos, donde irradia los sitios tumorales osteoblásticos, proporcionando alivio del dolor . El mecanismo implica la emisión de partículas beta que destruyen las células cancerosas en el hueso.

Comparación Con Compuestos Similares

Compuestos Similares

Europio: Otro lantánido con propiedades químicas similares pero diferentes aplicaciones, como en materiales fosforescentes.

Gadolinio: Se utiliza en agentes de contraste de imágenes por resonancia magnética (IRM).

Neodimio: Conocido por su uso en imanes permanentes fuertes.

Singularidad

El samario es único debido a sus aplicaciones específicas en el tratamiento del cáncer y su papel en la producción de imanes de alto rendimiento. Su capacidad para formar complejos estables con varios ligandos lo hace versátil tanto en aplicaciones industriales como médicas .

Actividad Biológica

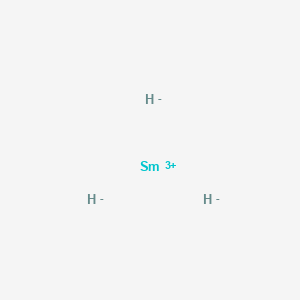

Samarium trihydride (SmH) is a compound of samarium, a rare earth element, and hydrogen. Its biological activity has garnered interest due to its potential applications in medicine, particularly in targeted radionuclide therapy and as a therapeutic agent in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an inorganic compound that belongs to the class of rare earth hydrides. It is characterized by its ability to release hydrogen gas upon heating, which can be utilized in various chemical reactions. The unique properties of this compound stem from the electronic structure of samarium ions, which can exist in multiple oxidation states (primarily +2 and +3), influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

- Radionuclide Therapy : Samarium-153 (a radioactive isotope of samarium) has been studied extensively for its use in targeted radionuclide therapy (TRNT). When conjugated with targeting agents such as DOTA-TATE, it shows promise in selectively delivering radiation to cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that [Sm]Sm-DOTA-TATE reduced cell viability and clonogenic potential in somatostatin receptor-expressing cancer cells .

- Antimicrobial Activity : Research on samarium complexes indicates that they possess antimicrobial properties. For instance, studies have shown that samarium complexes with fluorinated β-diketones exhibit higher antimicrobial activity compared to their ligands alone . This suggests that the coordination of samarium with specific organic molecules can enhance its biological efficacy.

- Hydride Properties : The hydride form of samarium is known for its nucleophilic characteristics, which may play a role in biochemical reactions involving hydrogen transfer. The nucleophilicity of hydrides can influence their reactivity with various substrates, potentially leading to applications in organic synthesis and medicinal chemistry .

Case Studies

- Targeted Radionuclide Therapy : A study investigated the biodistribution and therapeutic efficacy of [Sm]Sm-DOTA-TATE in mice models with CA20948 tumors. The results indicated a significant uptake of the compound in tumor tissues with rapid clearance from normal tissues, highlighting its potential for clinical applications in treating neuroendocrine tumors .

- Antimicrobial Efficacy : In another study, samarium complexes were tested against various bacterial strains. The results showed that these complexes had a notable inhibitory effect on bacterial growth, suggesting their potential as new antimicrobial agents .

Data Tables

| Property | This compound (SmH) | Samarium-153 (Sm-153) |

|---|---|---|

| Chemical Formula | SmH | Sm-153 |

| Oxidation States | +2, +3 | +3 |

| Biological Application | Potential antimicrobial agent | Targeted radionuclide therapy |

| Mechanism of Action | Nucleophilic hydride transfer | Radiation delivery |

| Key Findings | Antimicrobial activity observed | Tumor-selective uptake |

Research Findings

Recent advancements in the production and application of high-molar-activity samarium isotopes have opened new avenues for research. High-molar-activity Sm produced via neutron activation has shown improved stability and efficacy when radiolabeled with targeting agents like DOTA-TATE. This advancement could lead to more effective treatments with reduced side effects for patients undergoing radionuclide therapy .

Propiedades

IUPAC Name |

samarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNJOHGWZRPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064688 | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |

| Record name | Samarium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1794 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.52 g cu cm at 25 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery metal; rhombohedral | |

CAS No. |

13598-53-3, 7440-19-9 | |

| Record name | Samarium hydride (SmH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samarium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-SM-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1072 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.